2-(4-Bromo-2-fluoro-5-nitrophenyl)-4-(difluoromethyl)-2,4-dihydro-5-methyl-3H-1,2,4-triazol-3-one
CAS No.: 111992-11-1
Cat. No.: VC21273295
Molecular Formula: C10H6BrF3N4O3
Molecular Weight: 367.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 111992-11-1 |
|---|---|
| Molecular Formula | C10H6BrF3N4O3 |
| Molecular Weight | 367.08 g/mol |
| IUPAC Name | 2-(4-bromo-2-fluoro-5-nitrophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one |
| Standard InChI | InChI=1S/C10H6BrF3N4O3/c1-4-15-17(10(19)16(4)9(13)14)8-3-7(18(20)21)5(11)2-6(8)12/h2-3,9H,1H3 |
| Standard InChI Key | VAFDVJVPVDZHRK-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=O)N1C(F)F)C2=CC(=C(C=C2F)Br)[N+](=O)[O-] |
| Canonical SMILES | CC1=NN(C(=O)N1C(F)F)C2=CC(=C(C=C2F)Br)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Identity
2-(4-Bromo-2-fluoro-5-nitrophenyl)-4-(difluoromethyl)-2,4-dihydro-5-methyl-3H-1,2,4-triazol-3-one belongs to the 1,2,4-triazol-3-one class of heterocyclic compounds. The molecular formula is C₁₁H₇BrF₃N₄O₃, with a calculated molecular weight of approximately 384 g/mol. This compound features a substituted phenyl ring connected to a 1,2,4-triazol-3-one core structure, containing multiple functional groups that contribute to its unique chemical profile. The central heterocyclic structure contains three nitrogen atoms in a five-membered ring with a carbonyl group, a structural motif found in several biologically active compounds.
Structural Features
The compound contains several key functional groups that define its chemical properties:
| Functional Group | Position | Expected Contribution to Properties |
|---|---|---|
| Bromo (Br) | 4-position of phenyl ring | Enhances lipophilicity; potential site for coupling reactions; adds molecular weight |
| Fluoro (F) | 2-position of phenyl ring | Increases metabolic stability; alters electronic properties of the aromatic ring |
| Nitro (NO₂) | 5-position of phenyl ring | Strong electron-withdrawing effect; potential for reduction to amino group; increases polarity |
| Difluoromethyl (CHF₂) | N-4 position of triazole ring | Metabolic stability; weak hydrogen bond donor; unique electronic properties |
| Methyl (CH₃) | C-5 position of triazole ring | Slight electron-donating effect; increases lipophilicity |
| Carbonyl (C=O) | C-3 position of triazole ring | Hydrogen bond acceptor; contributes to the triazolone structure |
The specific arrangement of these functional groups creates a three-dimensional structure with unique chemical and potentially biological properties. The combination of electron-withdrawing groups (nitro, fluoro) and the halogen substituent (bromo) on the phenyl ring significantly affects the electronic distribution and reactivity of the molecule.
Physical and Chemical Properties
Predicted Physical Properties
Based on structural analysis and comparison with related compounds, the following physical properties can be predicted:
Chemical Reactivity
The chemical reactivity of 2-(4-Bromo-2-fluoro-5-nitrophenyl)-4-(difluoromethyl)-2,4-dihydro-5-methyl-3H-1,2,4-triazol-3-one is influenced by its multiple functional groups:
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The bromine substituent provides a reactive site for palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Heck), potentially enabling further structural modifications.
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The nitro group is susceptible to reduction, which could yield an amino derivative similar to the 5-amino compound mentioned in the literature .
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The difluoromethyl group (CHF₂) has intermediate properties between methyl and trifluoromethyl groups, acting as a weak hydrogen-bond donor due to the increased acidity of the C-H bond caused by the adjacent fluorine atoms .
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The triazolone ring may exhibit tautomerism, with the N-H proton potentially shifting positions within the heterocyclic system.
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The carbonyl group can participate in nucleophilic addition reactions, though its reactivity is moderated by its incorporation into the aromatic triazole system.
Structure-Activity Relationships and Comparisons
Comparison with Structurally Related Compounds
Several structurally related compounds provide insights into the potential properties of 2-(4-Bromo-2-fluoro-5-nitrophenyl)-4-(difluoromethyl)-2,4-dihydro-5-methyl-3H-1,2,4-triazol-3-one:
Structure-Activity Relationships
Based on known properties of similar compounds and established structure-activity relationships in 1,2,4-triazole chemistry:
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The difluoromethyl group often enhances metabolic stability compared to unsubstituted or methyl analogs, potentially extending the compound's half-life in biological systems.
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Halogenated substituents on the phenyl ring (bromine, fluorine) typically increase lipophilicity, which can enhance membrane permeability and affect distribution in biological systems.
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The nitro group is strongly electron-withdrawing, potentially creating an electron-deficient aromatic system that could influence interactions with biological targets.
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The specific substitution pattern (4-bromo-2-fluoro-5-nitrophenyl) creates a unique electronic and steric environment that may confer specific binding properties to potential biological targets.
Synthesis and Preparation Methods
Approach 1: Triazolone Formation and N-Arylation
This approach involves first synthesizing the 4-(difluoromethyl)-5-methyl-3H-1,2,4-triazol-3-one core followed by N-arylation with an appropriate 4-bromo-2-fluoro-5-nitro-halobenzene:
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Preparation of 4-(difluoromethyl)-5-methyl-3H-1,2,4-triazol-3-one core from difluoroacetic hydrazide and acetyl chloride
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N-arylation using copper or palladium catalysis with 4-bromo-2-fluoro-5-nitro-1-iodobenzene (or corresponding bromide)
Approach 2: Sequential Functionalization
An alternative approach involves:
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Synthesis of a 2-phenyl-4-(difluoromethyl)-5-methyl-3H-1,2,4-triazol-3-one precursor
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Sequential halogenation and nitration to introduce the bromo, fluoro, and nitro groups
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Careful control of regioselectivity would be required given the multiple potential substitution positions
Key Intermediates and Precursors
Potential key intermediates in the synthesis might include:
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4-(Difluoromethyl)-5-methyl-3H-1,2,4-triazol-3-one (core structure)
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4-Bromo-2-fluoro-5-nitroaniline or corresponding halides
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3-(Difluoromethyl)-1H-1,2,4-triazole (as a precursor to the triazolone system)
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Various protected hydrazine derivatives for triazole ring construction
Analytical Characterization
Spectroscopic Properties
The structural features of 2-(4-Bromo-2-fluoro-5-nitrophenyl)-4-(difluoromethyl)-2,4-dihydro-5-methyl-3H-1,2,4-triazol-3-one would give rise to characteristic spectroscopic properties:
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Proton Type | Expected ¹H NMR Signal | Structural Assignment |
|---|---|---|
| CH₃ | Singlet at δ 2.0-2.5 ppm | 5-methyl group on triazole ring |
| CHF₂ | Triplet at δ 6.5-7.5 ppm (J ≈ 50-60 Hz) | Difluoromethyl group at N-4 |
| Aromatic H | Singlet or doublet at δ 7.5-8.5 ppm | Remaining aromatic proton on substituted phenyl ring |
¹⁹F NMR would show distinctive signals for:
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Aromatic fluorine (approximately -110 to -130 ppm)
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Two difluoromethyl fluorines (approximately -110 to -130 ppm, typically appearing as a doublet due to coupling with the proton)
Infrared (IR) Spectroscopy
| Functional Group | Expected Absorption (cm⁻¹) | Intensity |
|---|---|---|
| Carbonyl (C=O) | 1700-1750 | Strong |
| Nitro (NO₂) symmetric | 1320-1350 | Strong |
| Nitro (NO₂) asymmetric | 1500-1550 | Strong |
| C-F stretching | 1000-1250 | Strong |
| C-Br stretching | 650-850 | Medium |
| Aromatic C=C | 1450-1600 | Medium |
Mass Spectrometry
Characteristic fragmentation patterns would likely include:
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Molecular ion peak corresponding to M⁺ (m/z 384/386 with characteristic bromine isotope pattern)
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Loss of NO₂ fragment (M-46)
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Loss of bromine (M-79/81, with characteristic isotope pattern)
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Fragmentation of the triazolone ring structure
Research Gaps and Future Directions
Current Knowledge Gaps
Several important aspects of 2-(4-Bromo-2-fluoro-5-nitrophenyl)-4-(difluoromethyl)-2,4-dihydro-5-methyl-3H-1,2,4-triazol-3-one remain to be elucidated:
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Experimentally determined physical and chemical properties
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Optimized synthetic procedures and scalable manufacturing processes
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Comprehensive toxicological profile and environmental fate
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Specific biological activities against various targets
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Crystal structure and solid-state properties
Recommended Research Approaches
To address these knowledge gaps, the following research approaches are recommended:
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Synthesis and complete characterization using modern analytical techniques
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Screening for potential biological activities in agricultural and pharmaceutical applications
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Computational modeling to predict properties and potential target interactions
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Structure-activity relationship studies with systematic variation of substituents
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Environmental persistence and degradation pathway studies
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